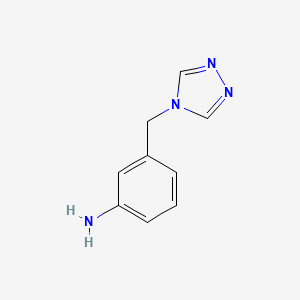

3-(4H-1,2,4-三唑-4-基甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

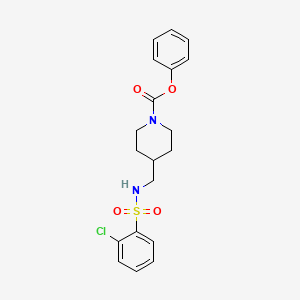

The compound “3-(4H-1,2,4-triazol-4-ylmethyl)aniline” is an organic compound that contains an aniline group (a benzene ring attached to an amino group) and a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms and two carbon atoms) linked by a methylene group .

Molecular Structure Analysis

The molecular structure of “3-(4H-1,2,4-triazol-4-ylmethyl)aniline” would consist of a benzene ring (from the aniline group) and a 1,2,4-triazole ring connected by a methylene group . The presence of multiple nitrogen atoms in the molecule could result in various hydrogen bonding interactions.科学研究应用

合成和化学性质

衍生物的合成:1,2,4-三唑的衍生物,包括与3-(4H-1,2,4-三唑-4-基甲基)苯胺相关的衍生物,用于合成具有潜在药用价值的新化合物(Safonov et al., 2017)。

物理化学性质:利用1H-NMR光谱和HPLC-MS等方法研究这些化合物的物理化学性质,有助于了解它们的结构和潜在应用(Safonov, 2018)。

生物活性

抗利什曼原虫活性:某些4-氨基-1,2,4-三唑衍生物表现出显著的抗利什曼原虫活性,展示了三唑衍生物在药用应用中的潜力(Süleymanoğlu等,2017)。

抗自由基性质:一些与3-(4H-1,2,4-三唑-4-基甲基)苯胺相关的4-氨基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇衍生物已被研究其抗自由基活性,表明它们作为抗氧化剂的潜力(Safonov & Nosulenko, 2021)。

材料科学

电致发光性质:对与3-(4H-1,2,4-三唑-4-基甲基)苯胺结构类似的化合物进行的研究显示了在电致发光材料中的潜在应用,突显了它们在新型照明和显示技术发展中的相关性(Jin et al., 2020)。

传感应用:与所讨论的化合物相关的1,2,4-三唑衍生物已被用于开发用于检测有毒芳香胺的传感器,表明它们在环境监测和安全方面的用途(Kumar et al., 2011)。

作用机制

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been found to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.

Result of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in eliminating damaged cells.

属性

IUPAC Name |

3-(1,2,4-triazol-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMKEWNSXIJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)

![7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One](/img/structure/B2425108.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B2425115.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)